Ruthenium(IV) oxide hydrate (RuO2·xH2O, CAS 32740-79-7) is a mixed electron-proton conductor and a highly active oxophilic catalyst. Unlike its anhydrous counterpart, the hydrate form contains structural water that facilitates rapid proton transport and substrate hydrogen bonding [1]. This makes it an exceptional halogen-free precursor for supported ruthenium catalysts, a critical active material for high-energy-density pseudocapacitors, and a highly active heterogeneous catalyst for aqueous-phase and mild aerobic oxidations[2].
Substitution with anhydrous Ruthenium(IV) oxide (CAS 12036-10-1) fails in electrochemical energy storage because the anhydrous form lacks the structural water network required for bulk proton percolation, reducing the specific capacitance by over 80%[1]. Furthermore, substitution with Ruthenium(III) chloride (RuCl3) as a catalyst precursor introduces corrosive chloride ions that can alter the acidity of supports (e.g., alumina) and induce pore blocking, leading to reduced surface area and lower catalytic yields in fine chemical synthesis [2].
Electrochemical impedance spectroscopy and cyclic voltammetry demonstrate that RuO2·xH2O achieves a specific capacitance of 600–1000 F/g, compared to ~34 F/g for anhydrous RuO2[1]. The structural water in the hydrate provides pathways for rapid proton transport into the bulk material, whereas charge storage in the anhydrous form is strictly limited to the surface double-layer and outer mesopores [1].
| Evidence Dimension | Specific Capacitance (F/g) |
| Target Compound Data | 600–1000 F/g (optimal at x ≈ 0.5 H2O) |
| Comparator Or Baseline | Anhydrous RuO2 (~34 F/g) |
| Quantified Difference | Up to 15-to-29-fold increase in specific capacitance |
| Conditions | Acidic electrolyte (e.g., 0.1 M H2SO4) evaluated via cyclic voltammetry |
Drives procurement for high-energy-density pseudocapacitors where maximum charge storage per gram of precious metal is required.
In aqueous-phase oxidations, hydrous ruthenium oxide exhibits higher catalytic activity than anhydrous Ru catalysts because structural water molecules adjacent to the Ru active sites facilitate substrate adsorption via hydrogen bonding [1]. Thermally activated RuO2·xH2O (annealed at 140–150 °C) acts as a reproducible oxygen catalyst, resisting anodic corrosion by strong oxidants and generating 16 times its molar equivalent of O2, while anhydrous forms show negligible activity under similar mild conditions[1].
| Evidence Dimension | Catalytic oxygen generation / oxidation activity |
| Target Compound Data | Generates 16x molar equivalent of O2 without corrosion |
| Comparator Or Baseline | Anhydrous RuO2 (Negligible activity, high corrosion susceptibility) |
| Quantified Difference | Complete suppression of anodic corrosion with orders of magnitude higher turnover |
| Conditions | Aqueous oxidation mediated by Ce(IV) ions or mild aerobic conditions |
Essential for selecting catalysts in biomass valorization and mild aerobic oxidations where anhydrous forms fail to bind substrates effectively.
When synthesizing supported ruthenium catalysts (e.g., Ru/Al2O3), using RuO2·xH2O avoids the chloride contamination inherent to RuCl3 precursors[1]. Residual chlorides from RuCl3 increase support acidity and cause pore blocking, which reduces the BET surface area of alumina supports to 148 m2/g; in contrast, the hydrate precursor maintains support integrity, increasing target oxidation yields from 17% to 67% in model reactions [1].
| Evidence Dimension | Support surface area retention and product yield |
| Target Compound Data | Maintains high BET surface area; yields up to 67% in model oxidations |
| Comparator Or Baseline | RuCl3 precursor (Reduces BET surface area to 148 m2/g; limits yield to 17%) |
| Quantified Difference | Prevents chloride-induced pore blocking, yielding a ~4-fold increase in target oxidation products |
| Conditions | Preparation of Ru/Al2O3 catalysts for lignin model compound oxidation |
Critical for catalyst manufacturers who need high-dispersion supported ruthenium without halogen contamination altering the support's acid-base profile.
This compound is the right choice for military, aerospace, and commercial hybrid supercapacitors, directly utilizing its mixed electron-proton conductivity and massive specific capacitance [1].
This compound is the right choice as a clean, chloride-free precursor for synthesizing highly dispersed supported Ru nanoparticles used in biomass conversion and fine chemical synthesis [2].
This compound is the right choice for heterogeneous catalysis in alcohol and lignin model oxidations where the hydrate's hydrogen-bonding interface is required for substrate adsorption [3].
This compound is the right choice as the active coating precursor for chlorine and water electrolysis, where its chemical stability and oxophilicity drive efficient electrocatalysis [4].